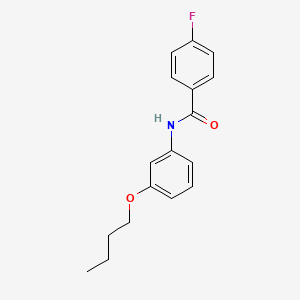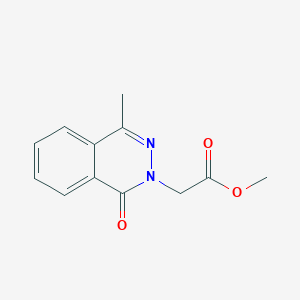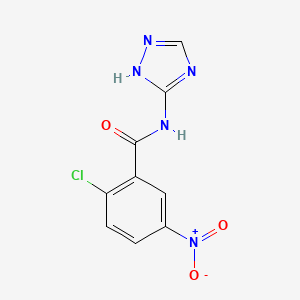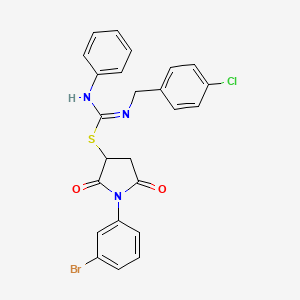
N-(3-Butoxyphenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Butoxyphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butoxyphenyl)-4-fluorobenzamide typically involves the reaction of 3-butoxyaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Butoxyphenyl)-4-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Formation of 3-butoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Butoxyphenyl)-4-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes involving benzamide derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-Butoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group and fluorobenzamide moiety can interact with the active site of enzymes, leading to inhibition or activation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Butoxyphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Butoxyphenyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(3-Butoxyphenyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(3-Butoxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C17H18FNO2 |
|---|---|
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
N-(3-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-16-6-4-5-15(12-16)19-17(20)13-7-9-14(18)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Clave InChI |
VDRNXGDDOPSEHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
![2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B14949233.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)
![4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14949236.png)


![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B14949244.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14949252.png)
![2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B14949270.png)
![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14949284.png)
